molecular formula C18H18N4O2S B610549 ROCK-IN-(R)14f CAS No. 1342277-77-3

ROCK-IN-(R)14f

Cat. No.: B610549
CAS No.: 1342277-77-3
M. Wt: 354.43
InChI Key: PZUHTMLHMMXBQW-GFCCVEGCSA-N
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Description

ROCK-IN-(R)14f is a specialized inhibitor developed for biochemical and pharmaceutical research, particularly targeting enzymes and signaling pathways implicated in diseases such as cancer, cardiovascular disorders, and infections . While its exact molecular structure remains unspecified in available literature, it belongs to a class of compounds designed to inhibit Rho-associated protein kinase (ROCK), a key regulator of cytoskeletal dynamics and cell proliferation. Evidence suggests that this compound may also exhibit antifungal properties, as indicated by its structural analogs (e.g., compound 14f in selenopheno[2,3-b]pyridine derivatives) demonstrating notable activity against Candida albicans, Aspergillus niger, and Aspergillus clavatus at concentrations of 400 µM/mL .

Properties

CAS No.

1342277-77-3

Molecular Formula

C18H18N4O2S

Molecular Weight

354.43

IUPAC Name

(R)-1-[1-(3-Methoxyphenyl)ethyl]-3-[4-(pyridin-4-yl)thiazol-2-yl]urea

InChI

InChI=1S/C18H18N4O2S/c1-12(14-4-3-5-15(10-14)24-2)20-17(23)22-18-21-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H2,20,21,22,23)/t12-/m1/s1

InChI Key

PZUHTMLHMMXBQW-GFCCVEGCSA-N

SMILES

O=C(NC1=NC(C2=CC=NC=C2)=CS1)N[C@@H](C3=CC=CC(OC)=C3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

ROCK-IN-(R)14f;  ROCK-IN (R)14f;  ROCK IN (R)14f

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The antifungal efficacy of ROCK-IN-(R)14f can be contextualized by comparing it to structurally related selenopheno[2,3-b]pyridine derivatives synthesized in the same experimental framework (Scheme 1, ). Below is a detailed comparison of inhibition percentages against pathogenic fungi at 400 µM/mL:

Compound C. albicans Inhibition (%) A. niger Inhibition (%) A. clavatus Inhibition (%)
9b 77.1 71.1 68.5
12b 72.1 72.4 68.4
14e Not tested 70.1 63.9
14f 78.1 77.4 74.3
16d 78.6 71.3 68.3

Key Findings:

  • Superior Activity Against Filamentous Fungi : this compound (compound 14f ) outperforms analogs 9b , 12b , 14e , and 16d against A. niger (77.4% inhibition) and A. clavatus (74.3%), suggesting enhanced targeting of fungal cell-wall integrity or metabolic pathways specific to these species .
  • Competitive Efficacy Against C. albicans: While 16d shows marginally higher inhibition (78.6%) against C.
  • Structural Determinants of Activity: The selenopheno[2,3-b]pyridine core, shared across these compounds, is critical for antifungal activity. Substituent variations (e.g., halogen or alkyl groups) likely modulate target affinity and membrane permeability, explaining differences in potency .

Functional Comparison with Other Inhibitors

Beyond structural analogs, this compound can be compared to functionally similar inhibitors listed by CymitQuimica, such as CP-409092 hydrochloride (kinase inhibitor) and DHODH-IN-13 (dihydroorotate dehydrogenase inhibitor). Key distinctions include:

  • Mechanistic Diversity : Unlike CP-409092 , which targets ATP-binding sites in kinases, this compound may act via allosteric modulation or interference with ROCK-substrate interactions .
  • Therapeutic Scope : While DHODH-IN-13 is specific to nucleotide metabolism in autoimmune diseases, this compound’s dual antifungal and kinase-inhibitory properties position it as a multipurpose tool for infectious and proliferative diseases .

Research Implications and Limitations

  • Concentration Dependency : Current data are restricted to a single concentration (400 µM/mL). Dose-response studies are needed to establish IC50 values and clinical relevance .
  • Synthetic Challenges: The synthesis of selenopheno[2,3-b]pyridines requires precise control of protecting groups and reaction conditions, as noted in methodologies for 13C-labeled compounds . This may limit scalability compared to simpler inhibitors like CCR1 antagonist 6 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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